molecular formula C19H16N2O5S2 B2411902 3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide CAS No. 896332-56-2

3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide

Cat. No. B2411902
CAS RN: 896332-56-2
M. Wt: 416.47
InChI Key: OCQAXMGWGZSDQS-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the sulfonamide class of compounds and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide:

Antifungal Agents

This compound has shown potential as an antifungal agent. Its structure, which includes a thiophene ring, is known to enhance antifungal activity. Research has demonstrated that derivatives of thiophene can effectively inhibit the growth of various fungal pathogens, making this compound a promising candidate for developing new antifungal treatments .

Anticancer Research

The compound’s unique structure, incorporating both nitrobenzamide and thiophene moieties, has been explored for anticancer properties. Studies have indicated that such compounds can interfere with cancer cell proliferation and induce apoptosis. This makes it a valuable subject for developing new anticancer drugs .

Anti-inflammatory Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide has been investigated for its anti-inflammatory properties. The presence of the benzenesulfonyl group is particularly significant, as it is known to contribute to anti-inflammatory activity. This compound could be developed into new anti-inflammatory medications .

Antimicrobial Agents

The compound has also been studied for its antimicrobial properties. The combination of the nitro group and the thiophene ring enhances its ability to disrupt microbial cell walls and inhibit bacterial growth. This makes it a potential candidate for new antimicrobial drugs .

Pesticide Development

In agricultural research, this compound has been explored for its potential as a pesticide. Its structure allows it to act effectively against various pests, providing a new avenue for developing safer and more effective pesticides .

Material Science

Beyond biological applications, N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide has been studied in material science. Its unique chemical properties make it suitable for use in organic electronics and as a component in the development of new materials with specific electronic properties .

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, particularly targeting enzymes involved in disease pathways. Its ability to bind to specific enzyme sites makes it a useful tool for understanding enzyme functions and developing enzyme inhibitors .

Drug Delivery Systems

Research has also focused on using this compound in drug delivery systems. Its chemical stability and ability to form complexes with other molecules make it an excellent candidate for developing new drug delivery mechanisms that can improve the efficacy and targeting of therapeutic agents .

These diverse applications highlight the versatility and potential of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide in various fields of scientific research.

Molecules Journal BMC Chemistry

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-19(14-6-4-7-15(12-14)21(23)24)20-13-18(17-10-5-11-27-17)28(25,26)16-8-2-1-3-9-16/h1-12,18H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQAXMGWGZSDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide

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